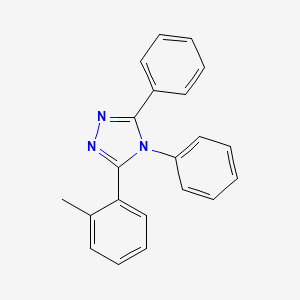
3-(2-methylphenyl)-4,5-diphenyl-4H-1,2,4-triazole
Cat. No. B8705241
M. Wt: 311.4 g/mol
InChI Key: QDSBXHVDWCMLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09309458B2
Procedure details


Then, 5.1 g (17.6 mmol) of [chloro(2-methylphenyl)methanone][chloro(phenyl)methylidene]hydrazone obtained in Step 2, 60 ml of dimethylaniline, and 4.9 g (52.8 mmol) of aniline were put into a 500-ml recovery flask and heated and stirred at 120° C. for 7 hours. After the stirring, the reacted solution was added to 1N hydrochloric acid and the mixture was stirred for 30 minutes. Then, an organic layer was extracted with dichloromethane. This organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate and saturated brine. Purification by column chromatography was then performed. A mixed solvent of toluene and ethyl acetate in a ratio of 1:1 was used as a developing solvent. The obtained fraction was concentrated to give 3.4 g of a white solid of Hmpptz in a yield of 63%. A synthesis scheme of Step 3 is shown in (a-3).
Name
[chloro(2-methylphenyl)methanone][chloro(phenyl)methylidene]hydrazone
Quantity
5.1 g
Type
reactant
Reaction Step One




Name
Yield
63%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2](=[N:9][N:10]=[C:11](Cl)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:18])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[NH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.Cl>CN(C)C1C=CC=CC=1>[CH3:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[C:11]1[N:20]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:2]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)=[N:9][N:10]=1
|
Inputs


Step One
|
Name
|
[chloro(2-methylphenyl)methanone][chloro(phenyl)methylidene]hydrazone
|
|
Quantity
|
5.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C1=CC=CC=C1)=NN=C(C1=C(C=CC=C1)C)Cl
|
|
Name
|
|
|
Quantity
|
4.9 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 120° C. for 7 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 30 minutes
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Then, an organic layer was extracted with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
This organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate and saturated brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by column chromatography
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The obtained fraction was concentrated
|
Outcomes


Product
Details
Reaction Time |
7 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=CC=C1)C1=NN=C(N1C1=CC=CC=C1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.4 g | |
| YIELD: PERCENTYIELD | 63% | |
| YIELD: CALCULATEDPERCENTYIELD | 62% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
